VVD-214

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

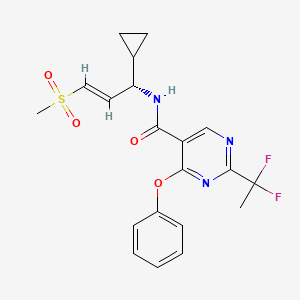

Molecular Formula |

C20H21F2N3O4S |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide |

InChI |

InChI=1S/C20H21F2N3O4S/c1-20(21,22)19-23-12-15(18(25-19)29-14-6-4-3-5-7-14)17(26)24-16(13-8-9-13)10-11-30(2,27)28/h3-7,10-13,16H,8-9H2,1-2H3,(H,24,26)/b11-10+/t16-/m1/s1 |

InChI Key |

UWPFUBNCDABUEE-SIFUEBAJSA-N |

Isomeric SMILES |

CC(C1=NC=C(C(=N1)OC2=CC=CC=C2)C(=O)N[C@H](/C=C/S(=O)(=O)C)C3CC3)(F)F |

Canonical SMILES |

CC(C1=NC=C(C(=N1)OC2=CC=CC=C2)C(=O)NC(C=CS(=O)(=O)C)C3CC3)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

VVD-214: A Covalent Allosteric Inhibitor of WRN Helicase for Microsatellite Instability-High (MSI-H) Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers characterized by microsatellite instability (MSI). These tumors, prevalent in colorectal, endometrial, and gastric cancers, exhibit a deficiency in the DNA mismatch repair (MMR) system, leading to a dependency on WRN for survival. VVD-214 (also known as RO7589831) is a first-in-class, orally bioavailable, covalent allosteric inhibitor of WRN helicase. Developed by Vividion Therapeutics, this compound selectively targets WRN, inducing DNA damage and subsequent cell death in MSI-high (MSI-H) cancer cells while sparing healthy, microsatellite stable (MSS) cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

Introduction: The Rationale for Targeting WRN in MSI-H Cancers

Microsatellite instability is a hallmark of tumors with deficient DNA mismatch repair (dMMR), leading to the accumulation of mutations, particularly in repetitive DNA sequences.[1][2] This genetic instability creates a unique dependency on the WRN helicase for the resolution of replication stress and the maintenance of genomic integrity.[3][4] The loss of both MMR and WRN function is synthetically lethal, meaning that while the loss of either function alone is tolerated, the simultaneous loss of both leads to catastrophic DNA damage and cell death.[1][3] This synthetic lethal relationship provides a therapeutic window for selective targeting of MSI-H tumors with a WRN inhibitor.[2] this compound was discovered through a chemoproteomics platform and is being developed to exploit this vulnerability.[1]

This compound: Mechanism of Action

This compound is a covalent, irreversible, and allosteric inhibitor of the WRN helicase.[1] It selectively engages Cysteine 727 (C727) in a nucleotide-cooperative manner within an allosteric pocket of the WRN helicase domain.[5] This covalent binding locks the enzyme in an inactive conformation, inhibiting its ATP hydrolysis and helicase activities.[1] The inhibition of WRN's function in MSI-H cells leads to the accumulation of unresolved DNA structures, resulting in widespread double-stranded DNA breaks, nuclear swelling, and ultimately, apoptotic cell death.[1]

dot

Preclinical and Clinical Data

Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of WRN helicase activity. The inhibition is covalent and requires the C727 residue in WRN.

Table 1: Cellular Activity of this compound

| Cell Line | MSI Status | GI50 (µM) | Reference |

|---|---|---|---|

| HCT116 | MSI-H | 0.22 | [6] |

| SW480 | MSS | > 10 | [6] |

| LoVo | MSI-H | Not specified, but shows growth inhibition |[7] |

GI50: Half-maximal growth inhibition concentration.

In Vivo Efficacy in Xenograft Models

Oral administration of this compound has demonstrated significant tumor regression in multiple MSI-H colorectal cancer cell line-derived and patient-derived xenograft (PDX) models.[1]

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Dose (mg/kg, once daily) | Tumor Growth Inhibition (TGI) (%) | Reference |

|---|---|---|

| 2.5 | 56 | [6] |

| 5 | 93 | [6] |

| 10 | 105 | [6] |

| 20 | 106 |[6] |

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in multiple preclinical species, demonstrating moderate to high oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Oral Bioavailability (F%) | Reference |

|---|

| Mouse, Rat, Dog, Monkey | 49 - 108 |[6] |

Clinical Trial Data

A Phase 1 clinical trial (NCT06004245) is currently evaluating the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors characterized by MSI or dMMR.[1] Initial data from this study have shown that this compound is well-tolerated and has demonstrated promising signs of clinical activity.[1]

Experimental Protocols

WRN Helicase Biochemical Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits and published methodologies to determine the in vitro inhibitory activity of this compound on WRN helicase.[8][9]

-

Objective: To measure the IC50 of this compound against WRN helicase activity.

-

Principle: The assay measures the unwinding of a forked DNA substrate labeled with a fluorophore and a quencher. Helicase activity separates the strands, leading to an increase in fluorescence.

-

Materials:

-

Recombinant human WRN protein

-

This compound (dissolved in DMSO)

-

Forked DNA substrate (e.g., 5'-FAM, 3'-Dabcyl)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)

-

ATP solution

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.

-

Add the diluted this compound or vehicle control to the wells of the 384-well plate.

-

Add the recombinant WRN protein to all wells except the negative control.

-

Pre-incubate for 15-30 minutes at room temperature to allow for covalent modification.

-

Initiate the reaction by adding a mixture of the forked DNA substrate and ATP.

-

Immediately begin reading the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes).

-

Calculate the rate of helicase activity for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

dot

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of this compound in MSI-H and MSS cancer cell lines.[10][11]

-

Objective: To determine the GI50 of this compound.

-

Principle: The assay measures ATP levels as an indicator of metabolically active cells.

-

Materials:

-

MSI-H and MSS cancer cell lines

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

384-well white, clear-bottom plates

-

CellTiter-Glo® 2.0 Assay reagent

-

Luminometer plate reader

-

-

Procedure:

-

Seed cells in 384-well plates and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound or vehicle control to the cells.

-

Incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well and mix to induce cell lysis.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control and determine the GI50 value.

-

γH2AX Immunofluorescence Assay for DNA Damage

This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX) foci.[12][13][14]

-

Objective: To assess the induction of DNA double-strand breaks by this compound.

-

Principle: Immunofluorescence staining of γH2AX, a marker for DNA double-strand breaks.

-

Materials:

-

MSI-H and MSS cancer cell lines

-

This compound

-

Glass coverslips in multi-well plates

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX (Ser139)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on coverslips and treat with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA.

-

Incubate with the primary anti-γH2AX antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

-

Signaling Pathways and Logical Relationships

WRN in the Context of MSI-H Cancers

In MSI-H cancer cells, the deficient mismatch repair (dMMR) system leads to the accumulation of errors in repetitive DNA sequences, causing replication stress. WRN helicase plays a crucial role in resolving these stalled replication forks and other complex DNA structures, thereby maintaining genomic stability and enabling cell survival.

dot

Conclusion

This compound is a promising, first-in-class covalent allosteric inhibitor of WRN helicase with a clear mechanism of action rooted in the synthetic lethal relationship between WRN and MSI-H cancers. Preclinical data have demonstrated its potent and selective activity, and early clinical findings are encouraging. The continued development of this compound represents a significant advancement in precision oncology and offers a potential new therapeutic option for patients with MSI-H tumors, a population with a high unmet medical need. The experimental protocols and conceptual frameworks provided in this guide are intended to support further research and development in this exciting field.

References

- 1. drughunter.com [drughunter.com]

- 2. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. crpr-su.se [crpr-su.se]

VVD-214 (RO7589831): A Technical Whitepaper on its Discovery and Development as a First-in-Class Covalent Allosteric WRN Helicase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VVD-214 (also known as RO7589831) is a clinical-stage, orally bioavailable, covalent allosteric inhibitor of Werner syndrome helicase (WRN). It represents a novel therapeutic strategy targeting cancers with microsatellite instability-high (MSI-H), a condition caused by deficient DNA mismatch repair (dMMR). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and early clinical trial results of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology and precision medicine.

Introduction: Targeting WRN in MSI-High Cancers

Werner syndrome helicase (WRN), a member of the RecQ helicase family, plays a critical role in maintaining genomic integrity.[1] Recent research has identified WRN as a synthetic lethal target in MSI-H cancers.[2] In these tumors, the dMMR machinery's inability to repair DNA errors leads to an accumulation of microsatellite repeats and a heightened dependence on WRN for survival.[2] The inhibition of WRN's helicase activity in MSI-H cancer cells induces catastrophic DNA damage, leading to cell death, while largely sparing healthy, microsatellite-stable (MSS) cells.[1] This selective vulnerability provides a compelling therapeutic window for WRN inhibitors.

Discovery of this compound: A Chemoproteomics-Driven Approach

This compound was discovered by Vividion Therapeutics, now a subsidiary of Bayer, utilizing a sophisticated chemoproteomics platform.[3] This approach enabled the screening of a library of electrophilic small molecules against cysteine residues on a multitude of proteins in their native cellular environment.[4] This screening led to the identification of initial hits that covalently targeted a specific cysteine residue, Cys727, within an allosteric pocket of the WRN helicase domain.[5]

A subsequent structure-activity relationship (SAR) optimization campaign focused on enhancing potency, selectivity, and pharmacokinetic properties. Key modifications included refining the vinyl sulfone "warhead" responsible for the covalent interaction and substitutions at the C2 position of the pyrimidine core.[5] This iterative process culminated in the identification of this compound as a potent and selective covalent allosteric inhibitor of WRN with favorable drug-like properties.[5]

Mechanism of Action: Covalent Allosteric Inhibition

This compound employs a unique covalent allosteric mechanism to inhibit WRN helicase activity.[4] It irreversibly binds to Cys727, a non-catalytic cysteine located in a dynamic region of the helicase domain.[4][6] This binding is nucleotide-cooperative, meaning the presence of ATP enhances the inhibitor's potency.[7]

The covalent modification of Cys727 by this compound stabilizes a compact, inactive conformation of the WRN protein.[4] This conformational lock prevents the dynamic movements required for DNA unwinding and ATP hydrolysis, effectively shutting down the enzyme's function.[4][8] The subsequent accumulation of unresolved DNA intermediates in MSI-H cells triggers widespread double-stranded DNA breaks, nuclear swelling, cell cycle arrest, and ultimately, apoptosis.[1][8]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective activity in a variety of in vitro assays.

| Assay Type | Cell Line / Condition | Parameter | Value |

| Helicase Activity Assay | hWRN (519-1227) + 0.2 mM ATP | IC50 | 0.13 µM[7] |

| hWRN (519-1227) - ATP | IC50 | 18-fold less potent[7] | |

| Cellular Growth Inhibition | HCT116 (MSI-H) | GI50 | 0.043 µM[7] |

| SW480 (MSS) | GI50 | > 20 µM[7] | |

| Target Engagement | Live Cells | TE50 | Enhanced in cells vs. lysate[7] |

| Physicochemical Properties | pH 7.4 | Kinetic Solubility | 169 µM[7] |

In Vivo Efficacy and Pharmacokinetics

This compound has shown significant anti-tumor activity in preclinical xenograft models of MSI-H cancers. Daily oral administration of this compound at doses of 2.5, 5, 10, and 20 mg/kg led to robust tumor regression in HCT-116 (colorectal cancer) cell line-derived xenografts.[9] The compound was well-tolerated in mice with no significant impact on body weight.[9] Furthermore, this compound demonstrated efficacy in patient-derived xenograft (PDX) models, including those from patients who had progressed on immune checkpoint inhibitors.[7][10]

Pharmacokinetic studies have been conducted in multiple species, demonstrating moderate to high oral bioavailability.

| Species | CL (mL/min/kg) | Vss (L/kg) | Oral F (%) |

| Mouse | 27 | 1.5 | 49 |

| Rat | 13 | 1.2 | 87 |

| Dog | 7.9 | 1.9 | 108 |

| Monkey | 10 | 1.2 | 81 |

| Data from a single-dose IV (1 mg/kg) and PO (10 mg/kg) study.[5] |

Clinical Development: Phase 1 Trial (NCT06004245)

This compound is currently being evaluated in a first-in-human, Phase 1, open-label, multicenter clinical trial (NCT06004245).[11] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab in patients with advanced solid tumors harboring MSI and/or dMMR.[11]

Preliminary results from the dose-escalation portion of the monotherapy arm were presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025 by Dr. Timothy Yap.[7][12]

| Parameter | Value |

| Patients Evaluated for Safety | 44[12] |

| Patients Evaluated for Efficacy | 37[12] |

| Partial Response (PR) | 5 of 37 patients (13.5%)[12] |

| Disease Control Rate (DCR) | 65.7%[12] |

| Most Common Adverse Events | Grade 1-2 nausea, vomiting, and diarrhea[12] |

| Dose-Limiting Toxicities | None observed[12] |

The early clinical data indicate that this compound is generally well-tolerated and shows promising signs of anti-tumor activity in a heavily pre-treated patient population with MSI-H solid tumors.[12] Dose optimization is ongoing to determine the recommended Phase 2 dose.[5]

Experimental Protocols

WRN Helicase Activity Assay

This assay was adapted from a published protocol. The human WRN helicase core with HRDC domain (hWRN519–1227) is diluted in an assay buffer (50 mM Tris-HCl pH 7.5, 2 mM MgCl2, 100 mM NaCl, 0.01% Tween-20, 0.0025 U/mL poly(dI-dC), 0.003% BSA, 1 mM DTT), with or without 0.2 mM ATP. The enzyme solution is plated, and compounds are added at various concentrations. After a 30-minute pre-incubation at room temperature, the reaction is initiated by adding a mixture of ATP and a TAMRA-labeled DNA duplex substrate. The fluorescence is measured after 30 minutes to determine the extent of DNA unwinding.[7]

Cellular Growth Inhibition Assay

HCT116 (MSI-H) and SW480 (MSS) cell lines are seeded in 96-well plates. The following day, cells are treated with a serial dilution of this compound. After a 5-day incubation period, cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The concentration that inhibits cell growth by 50% (GI50) is then calculated.[7]

In Vivo Xenograft Model

Female immunodeficient mice (e.g., homozygous Foxn1nu) are subcutaneously implanted with MSI-H cancer cells, such as HCT116.[9] Once tumors reach a predetermined size, mice are randomized into vehicle and treatment groups. This compound is administered orally, typically once daily, at various dose levels (e.g., 2.5, 5, 10, 20 mg/kg).[9] Tumor volume and body weight are monitored regularly throughout the study. At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis.[9]

Conclusion

This compound is a first-in-class, covalent allosteric inhibitor of WRN helicase discovered through a cutting-edge chemoproteomics platform. Its unique mechanism of action leads to synthetic lethality in MSI-H cancer cells, a population with a significant unmet medical need. Preclinical data have demonstrated potent and selective in vitro activity, as well as robust in vivo efficacy and favorable pharmacokinetic properties. The preliminary results from the ongoing Phase 1 clinical trial are encouraging, showing a manageable safety profile and promising signs of anti-tumor activity. This compound holds the potential to become a valuable new therapeutic option for patients with MSI-H solid tumors. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. forpatients.roche.com [forpatients.roche.com]

- 2. mdpi.com [mdpi.com]

- 3. RO7589831 for Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]

- 8. In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of WRN Helicase in Microsatellite Instability: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

Microsatellite instability (MSI) is a hallmark of cancers with deficient DNA mismatch repair (dMMR), leading to an accumulation of mutations in repetitive DNA sequences. Recent discoveries have unveiled a synthetic lethal relationship between MSI and the Werner syndrome ATP-dependent helicase (WRN). This dependency has positioned WRN as a promising therapeutic target for MSI cancers. This technical guide provides an in-depth analysis of the role of WRN helicase in the context of MSI, detailing the underlying molecular mechanisms, key experimental methodologies, and quantitative data to support ongoing research and drug development efforts. We explore the signaling pathways governing this synthetic lethality and present a framework for the discovery and evaluation of novel WRN inhibitors.

Introduction: The Synthetic Lethal Relationship Between WRN and Microsatellite Instability

Werner syndrome is a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer, caused by mutations in the WRN gene.[1] The WRN protein is a member of the RecQ family of DNA helicases and possesses both 3'-5' helicase and exonuclease activities, playing a crucial role in maintaining genome stability.[2]

A groundbreaking discovery in cancer biology is the synthetic lethal interaction between the loss of WRN function and microsatellite instability (MSI).[3][4] MSI arises from a defective DNA mismatch repair (MMR) system, leading to the accumulation of insertion and deletion mutations at microsatellite repeats.[5] While normal cells can tolerate the loss of either WRN or a functional MMR pathway, the simultaneous loss of both is catastrophic, leading to selective cell death in MSI cancer cells.[3][4] This vulnerability provides a unique therapeutic window for targeting MSI tumors by inhibiting WRN helicase activity.

The helicase function of WRN, not its exonuclease activity, is essential for the survival of MSI cells.[2][4] This guide will delve into the molecular basis of this dependency, the cellular consequences of WRN inhibition in MSI cancers, and the methodologies to study this phenomenon.

Molecular Mechanism: Expanded TA-Repeats and Replication Stress

The synthetic lethality between WRN and MSI is primarily driven by the expansion of (TA)n dinucleotide repeats, a specific genomic scar that accumulates in MSI cells over time.[6] In the absence of a functional MMR system, these repeats become highly unstable and expand, leading to the formation of non-B DNA secondary structures, such as cruciforms and hairpins.[6][7][8]

These secondary structures pose a significant challenge to the DNA replication machinery, causing replication forks to stall and potentially collapse.[6] This is where WRN's helicase activity becomes critical. WRN is recruited to these stalled forks to resolve the complex DNA structures, thereby allowing the replication process to resume and maintaining genomic integrity.[6][9]

In the absence of functional WRN in MSI cells, these toxic secondary structures persist, leading to an accumulation of DNA double-strand breaks (DSBs).[6][9] The structure-specific endonuclease MUS81, in conjunction with its scaffolding protein SLX4, has been implicated in cleaving these unresolved structures, resulting in chromosomal fragmentation and ultimately, apoptosis.[9] The ATR checkpoint kinase is also activated in response to the replication stress caused by these expanded TA repeats and plays a role in the signaling cascade.[6][9]

Quantitative Data: The Impact of WRN Inhibition on MSI vs. MSS Cancer Cells

The selective dependency of MSI cancer cells on WRN is evident in various quantitative measures, highlighting the therapeutic potential of WRN inhibitors.

Table 1: Cellular Viability upon WRN Depletion

| Cell Line | MSI/MSS Status | Method of WRN Depletion | Relative Viability (% of control) | Reference |

| HCT116 | MSI | siRNA | Significantly Reduced | [10] |

| RKO | MSI | siRNA | Significantly Reduced | [11] |

| KM12 | MSI | shRNA | Significantly Reduced | [12] |

| SW48 | MSI | CRISPR/Cas9 | Significantly Reduced | [7] |

| SW620 | MSS | siRNA | No Significant Change | [11] |

| HT-29 | MSS | CRISPR/Cas9 | No Significant Change | [13] |

| SK-CO-1 | MSS | CRISPR/Cas9 | No Significant Change | [13] |

Table 2: IC50 and GI50 Values of WRN Inhibitors

| Compound | Cell Line | MSI/MSS Status | IC50 (nM) | GI50 (µM) | Reference |

| HRO-761 | SW48 | MSI | - | 0.227 | [14] |

| HRO-761 | HCT 116 | MSI | 88 | - | [14] |

| KWR-095 | SW48 | MSI | - | 0.193 | [14] |

| KWR-137 | SW48 | MSI | - | ~0.454 | [14] |

| GSK_WRN3 | Multiple MSI lines | MSI | Varies (see source) | - | [15] |

| HRO-761 | SW620 | MSS | - | >15 | [14] |

| KWR-095 | SW620 | MSS | - | >13 | [14] |

Table 3: Induction of DNA Double-Strand Breaks (γH2AX Foci)

| Cell Line | MSI/MSS Status | WRN Depletion/Inhibition | Fold Increase in γH2AX Foci | Reference |

| HCT116 | MSI | WRN Knockdown | Significant Increase | [11] |

| RKO | MSI | WRN Knockdown | Significant Increase | [11] |

| KM12 | MSI | shWRN | Significant Increase | [12] |

| SW48 | MSI | GSK_WRN3 Treatment | Significant Increase | [1] |

| SW620 | MSS | WRN Knockdown | No Significant Change | [11] |

Table 4: Cell Cycle Analysis upon WRN Depletion

| Cell Line | MSI/MSS Status | WRN Depletion | Observed Effect on Cell Cycle | Reference |

| HCT116 | MSI | siRNA | G2/M Arrest | [11] |

| KM12 | MSI | shRNA | G2/M Arrest | [12] |

| RKO | MSI | dTAG-mediated degradation | Failure to slow S-phase, G2 activation | [13] |

Signaling Pathways and Logical Relationships

The interplay between WRN, the MMR machinery, and the DNA damage response pathways is intricate. Visualizing these relationships is crucial for a comprehensive understanding.

Diagram 1: WRN's Role in Resolving Replication Stress at Expanded TA-Repeats in MSI Cells

Caption: WRN's critical role in resolving replication stress in MSI cells.

Diagram 2: Consequences of WRN Inhibition in MSI Cancer Cells

Caption: The pathway leading to cell death upon WRN inhibition in MSI cells.

Diagram 3: Experimental Workflow for Validating WRN as a Target in MSI Cancer

Caption: A typical experimental workflow to validate the WRN-MSI synthetic lethality.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of WRN in MSI.

Genetic Depletion of WRN

a) CRISPR/Cas9-Mediated Knockout:

-

gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting an early exon of the WRN gene. Clone the annealed oligos into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin) or a fluorescent reporter (e.g., GFP).

-

Lentivirus Production: Co-transfect the gRNA-expressing plasmid with packaging and envelope plasmids into a producer cell line (e.g., HEK293T).

-

Transduction: Transduce the target MSI and MSS cancer cell lines with the lentiviral particles.

-

Selection: Select for transduced cells using the appropriate selection agent (e.g., puromycin) or by sorting for fluorescently labeled cells.

-

Validation: Confirm WRN protein knockout by Western blotting.

b) shRNA-Mediated Knockdown:

-

shRNA Design and Cloning: Design short hairpin RNAs (shRNAs) targeting the WRN mRNA. Clone the shRNA cassette into a lentiviral vector.

-

Lentivirus Production and Transduction: Follow the same procedure as for CRISPR/Cas9.

-

Selection and Validation: Select for transduced cells and validate the knockdown of WRN protein expression by Western blotting.

Cell Viability Assays

a) Luminescent Cell Viability Assay (e.g., CellTiter-Glo®):

-

Cell Seeding: Seed MSI and MSS cells in opaque-walled 96-well plates at a predetermined optimal density.

-

Treatment: After cell attachment, treat with a serial dilution of the WRN inhibitor or vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 72-120 hours).

-

Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate to stabilize the luminescent signal.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 or GI50 values.

Immunofluorescence for DNA Damage Markers (γH2AX)

-

Cell Culture and Treatment: Grow cells on coverslips and treat with WRN inhibitors or deplete WRN as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation and Treatment: Culture and treat the cells as required.

-

Cell Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

-

Data Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Drug Development and Therapeutic Implications

The discovery of the WRN-MSI synthetic lethal relationship has spurred the development of small molecule inhibitors targeting WRN's helicase activity.[1] High-throughput screening campaigns have been initiated to identify potent and selective WRN inhibitors.[16][17] The clinical development of these inhibitors holds immense promise for the treatment of MSI cancers, including a significant portion of colorectal, endometrial, and gastric tumors that are often resistant to conventional therapies.[5]

A key aspect of translating WRN inhibitors into the clinic will be the development of robust patient stratification strategies.[5][18] While MSI status is a primary biomarker, the extent of (TA)n repeat expansions may further refine the patient population most likely to respond to WRN inhibition.[1][18]

Conclusion

The dependency of MSI cancers on the WRN helicase represents a paradigm of synthetic lethality and offers a promising new avenue for targeted cancer therapy. A thorough understanding of the underlying molecular mechanisms, centered on the resolution of toxic DNA secondary structures arising from expanded microsatellite repeats, is crucial for the rational design and clinical development of WRN inhibitors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to advance our understanding of WRN biology and to ultimately translate this knowledge into effective treatments for patients with MSI cancers.

References

- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]

- 4. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical prospects of WRN inhibition as a treatment for MSI tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WRN helicase and mismatch repair complexes independently and synergistically disrupt cruciform DNA structures | The EMBO Journal [link.springer.com]

- 8. WRN helicase and mismatch repair complexes independently and synergistically disrupt cruciform DNA structures. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]

- 9. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WRN helicase and mismatch repair complexes independently and synergistically disrupt cruciform DNA structures | The EMBO Journal [link.springer.com]

- 11. Physical and functional interactions between Werner syndrome helicase and mismatch-repair initiation factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WRN helicase and mismatch repair complexes independently and synergistically disrupt cruciform DNA structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]

- 14. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. en.ice-biosci.com [en.ice-biosci.com]

- 17. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

VVD-214 Target Selectivity Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VVD-214 (also known as RO7589831) is a first-in-class, clinical-stage, covalent allosteric inhibitor of Werner syndrome helicase (WRN).[1][2][3] It demonstrates high potency and selectivity for its target, inducing synthetic lethality in cancers characterized by high microsatellite instability (MSI-H).[3][4][5] This document provides a detailed technical guide on the target selectivity profile of this compound, including quantitative data, experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Mechanism of Action

This compound functions as a covalent, irreversible, and allosteric inhibitor of the WRN helicase.[1] Its mechanism of action is highly specific, involving the selective engagement of a cysteine residue, C727, located in an allosteric pocket of the WRN helicase domain.[4][6] This binding is cooperative with nucleotides, such as ATP, and stabilizes a compact conformation of the WRN protein.[4][6] This conformational change impairs the dynamic flexibility required for the enzyme's DNA unwinding and ATPase activities.[4] The inhibition of WRN's function leads to an accumulation of double-stranded DNA breaks, ultimately resulting in nuclear swelling and cell death in MSI-H cancer cells, while leaving microsatellite-stable (MSS) cells largely unaffected.[4][5]

Caption: Mechanism of action of this compound in MSI-H cancer cells.

Quantitative Target Selectivity Profile

The selectivity of this compound for WRN has been demonstrated through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency against WRN

| Parameter | Value | Assay Conditions |

| IC50 | 0.13 µM | Helicase DNA unwinding assay (hWRN519–1227), 30 min preincubation with 0.2 mM ATP[5] |

| IC50 | 18-fold higher | Helicase DNA unwinding assay (hWRN519–1227), 30 min preincubation without ATP[5] |

| IC50 | 142 nM | Helicase DNA unwinding assay (full-length WRN) in the presence of ATP |

| IC50 Range | 0.14 - 7.65 µM | Across different WRN constructs |

| kinact | >15 s-1 | [7] |

| Ki | >15 µM | [7] |

Table 2: Cellular Activity and Selectivity

| Parameter | Value | Cell Line | Notes |

| Cellular TE50 | 0.065 µM | OCI-AML2 | Target Engagement[5] |

| GI50 | 0.043 µM | HCT116 (MSI-H) | Potent inhibition of cell growth[5] |

| GI50 | >20 µM | SW480 (MSS) | No impact on cell growth, demonstrating selectivity[5] |

Table 3: Off-Target Selectivity

| Off-Target | Result | Assay Type |

| BLM Helicase | No activity | Helicase DNA unwinding assay[7] |

| ~12,800 Cysteine Sites | Superior selectivity profile compared to unoptimized compound 1f | Global proteomics in OCI-AML2 cells[5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of selectivity data. The following sections describe the key experimental protocols used in the characterization of this compound.

Chemoproteomics for Target and Off-Target Identification

This method was central to the discovery and characterization of this compound's selectivity.

Caption: Workflow for chemoproteomic-based selectivity profiling.

Protocol:

-

Sample Preparation: Live cells or cell lysates are aliquoted into a 96-well plate.

-

Compound Treatment: Samples are treated with varying concentrations of this compound or a vehicle control (DMSO). Covalent binding of this compound to cysteine residues, such as C727 on WRN, "protects" them from subsequent modification.

-

Probe Labeling: A cysteine-reactive probe is added to the samples. This probe binds to cysteine residues that have not been engaged by the inhibitor.

-

Proteomic Sample Processing: Proteins are digested into peptides.

-

Enrichment: Peptides labeled with the probe are enriched.

-

Mass Spectrometry: The enriched peptides are analyzed by label-free parallel reaction monitoring mass spectrometry (MS).

-

Data Analysis: The abundance of probe-labeled peptides in the this compound-treated samples is compared to the control samples. A decrease in the signal for a particular cysteine-containing peptide indicates target engagement. Target engagement (TE) is calculated by comparing the areas under the curve (AUCs) of inhibitor-treated and control wells, allowing for the determination of TE50 values.[8] For off-target analysis, the engagement of thousands of cysteine sites across the proteome is quantified to assess the selectivity of the compound.[5]

Helicase DNA Unwinding Assay

This biochemical assay directly measures the enzymatic activity of WRN and its inhibition by this compound.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing a DNA substrate (e.g., a forked duplex with a fluorescent label and a quencher), buffer, and ATP.

-

Pre-incubation: The WRN enzyme (either full-length or a specific construct like hWRN519–1227) is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) in the presence or absence of ATP to assess nucleotide cooperativity.[5]

-

Initiation of Reaction: The DNA unwinding reaction is initiated by the addition of the DNA substrate to the enzyme-inhibitor mixture.

-

Measurement: As the helicase unwinds the DNA, the fluorophore and quencher are separated, leading to an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of DNA unwinding is calculated from the fluorescence signal. The percentage of inhibition at each this compound concentration is determined relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation and Target Engagement Assays

These assays determine the effect of this compound on cancer cell viability and its engagement with the WRN target in a cellular context.

Cell Proliferation (GI50) Assay:

-

Cell Seeding: MSI-H (e.g., HCT116) and MSS (e.g., SW480) cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a prolonged period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a reagent such as resazurin or CellTiter-Glo.

-

Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Cellular Target Engagement (TE50) Assay: The chemoproteomics workflow described in section 3.1 is adapted for live cells to measure the direct engagement of this compound with WRN at specific cysteine sites within a cellular environment. This provides a more physiologically relevant measure of target interaction.

Conclusion

This compound is a highly potent and selective covalent allosteric inhibitor of WRN helicase. Its unique mechanism of action, which is cooperative with ATP, and its high degree of selectivity for WRN over other proteins, including related helicases, underscore its promising therapeutic potential for the treatment of MSI-H cancers. The quantitative data and experimental methodologies outlined in this document provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in this novel therapeutic agent.

References

- 1. drughunter.com [drughunter.com]

- 2. Vividion and Bayer Advance First-in-Class WRN Inhibitor this compound for Solid Tumors [healthandpharma.net]

- 3. Identification of this compound/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. researchgate.net [researchgate.net]

Preclinical Profile of VVD-214: A Targeted Approach for Microsatellite Instability-High Colorectal Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VVD-214 (also known as RO7589831 and VVD-133214) is a clinical-stage, covalent, and allosteric inhibitor of Werner syndrome helicase (WRN). This novel agent has demonstrated significant preclinical activity in colorectal cancer models characterized by microsatellite instability-high (MSI-H), a genetic feature present in a notable subset of colorectal tumors. This compound operates through a synthetic lethality mechanism, selectively inducing cell death in MSI-H cancer cells while sparing microsatellite stable (MSS) cells.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound in colorectal cancer, including in vitro and in vivo efficacy, pharmacokinetic properties, and detailed experimental protocols.

Data Presentation

In Vitro Efficacy: Cellular Growth Inhibition

This compound has shown potent and selective growth inhibition in MSI-H colorectal cancer cell lines. The half-maximal growth inhibition (GI50) values highlight the differential sensitivity between MSI-H and MSS cells.

| Cell Line | MSI Status | GI50 (µM) |

| HCT116 | MSI-H | 0.043[5] |

| SW480 | MSS | > 10[1] |

In Vivo Efficacy: Xenograft Models

Preclinical studies using various colorectal cancer xenograft models in mice have demonstrated the potent anti-tumor activity of this compound. Oral administration of this compound led to significant tumor growth inhibition (TGI) and, in some cases, tumor regression.

HCT116 Xenograft Model [1]

| Dose (mg/kg, oral, once daily for 3 weeks) | Tumor Growth Inhibition (TGI) (%) |

| 2.5 | 56 |

| 5 | 93 |

| 10 | 105 |

| 20 | 106 |

Additional MSI-H Xenograft Models

| Xenograft Model | Dose (mg/kg, oral, daily) | Outcome |

| LoVo | 2.5, 5, 10, or 20 | Tumor growth inhibition[6] |

| SW48 | 2.5, 5, 10, or 20 | Tumor growth inhibition[6] |

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted across multiple species, demonstrating favorable properties for oral administration.

| Species | Dosing | T1/2 (h) | Cmax (ng/mL) | AUC0-last (h*ng/mL) | F (%) |

| Mouse | 1 mg/kg IV | 2.8 | - | 1030 | - |

| 10 mg/kg PO | 3.5 | 2080 | 11100 | 108 | |

| Rat | 1 mg/kg IV | 3.5 | - | 1580 | - |

| 10 mg/kg PO | 4.3 | 2400 | 13400 | 85 | |

| Dog | 1 mg/kg IV | 4.1 | - | 2150 | - |

| 10 mg/kg PO | 5.8 | 1340 | 10600 | 49 | |

| Monkey | 1 mg/kg IV | 3.2 | - | 2560 | - |

| 10 mg/kg PO | 4.5 | 2880 | 17900 | 70 |

Data extracted from a table in the specified publication.

Experimental Protocols

Cellular Growth Inhibition Assay

This assay determines the dose-dependent effect of this compound on the proliferation of colorectal cancer cell lines.

Materials:

-

HCT116 (MSI-H) and SW480 (MSS) colorectal cancer cell lines

-

Complete cell culture media

-

This compound compound

-

384-well plates

-

CellTiter-Glo® 2.0 (CTG 2.0) reagent

-

Luminescence plate reader

Procedure:

-

Seed HCT116 and SW480 cells in 384-well plates at a density of 500-1000 cells per well in complete media and allow them to attach overnight.[1]

-

Prepare a 10-point, 1:3 serial dilution of this compound, starting at a concentration of 100 µM.[1]

-

Add the compound dilutions to the cells.

-

Incubate the plates for 5 days.[1]

-

After the incubation period, add CellTiter-Glo® 2.0 reagent to each well.[1]

-

Measure the luminescence using a plate reader.[1]

-

Calculate the relative growth by normalizing the luminescence of compound-treated cells to that of DMSO-treated control cells. The GI50 value is determined as the concentration required to achieve a 50% reduction in cell growth.[1]

Western Blotting for DNA Damage Markers

This protocol is used to detect the induction of DNA damage response proteins following treatment with this compound.

Materials:

-

Colorectal cancer cell lysates (treated and untreated with this compound)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against DNA damage markers (e.g., phospho-p53 (Ser15), p21) and a loading control (e.g., tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. The levels of DNA damage markers are normalized to the loading control.[6]

In Vivo Colorectal Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., female homozygous Foxn1nu)

-

HCT116, LoVo, or SW48 colorectal cancer cells

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant colorectal cancer cells into the flank of the mice.

-

Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and this compound treatment groups.

-

Administer this compound orally once daily at the desired doses (e.g., 2.5, 5, 10, 20 mg/kg) for a specified duration (e.g., 3 weeks).[1][6]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, calculate the tumor growth inhibition (TGI) by comparing the change in tumor volume in the treated groups to the control group.

Mandatory Visualization

Signaling Pathway of this compound in MSI-H Colorectal Cancer

Caption: Mechanism of action of this compound in MSI-H colorectal cancer cells.

Experimental Workflow for In Vitro Cellular Growth Inhibition Assay

Caption: Workflow for determining the GI50 of this compound in colorectal cancer cells.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for assessing the in vivo efficacy of this compound in xenograft models.

References

VVD-214: A Comprehensive Technical Guide to a First-in-Class Covalent Allosteric WRN Helicase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VVD-214 (also known as RO7589831), a clinical-stage, covalent allosteric inhibitor of Werner syndrome helicase (WRN). This compound represents a promising therapeutic strategy for the treatment of microsatellite instability-high (MSI-H) cancers. This document details the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, along with the experimental protocols used for its characterization.

Core Chemical and Physical Properties

This compound is an orally bioavailable, irreversible inhibitor of WRN helicase.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[(1S,2E)-1-cyclopropyl-3-(methylsulfonyl)prop-2-en-1-yl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide | [2] |

| Molecular Formula | C₂₀H₂₁F₂N₃O₄S | [2] |

| Molecular Weight | 437.46 g/mol | [2] |

| SMILES | O=C(N--INVALID-LINK--C1CC1)C2=CN=C(OC3=CC=CC=C3)N=C2C(F)(F)C | [2] |

| Appearance | White to off-white solid | |

| Solubility | Decent kinetic solubility of 169 μM at pH 7.4 | [2] |

| Permeability | Good passive permeability (Caco-2): 3.5 × 10⁻⁶ cm/s (A to B) | [2] |

| Efflux Ratio | Moderate (12.3) | [2] |

Mechanism of Action and Signaling Pathway

This compound employs a synthetic lethal approach to selectively target cancer cells with high microsatellite instability (MSI-H).[3][4] MSI-H tumors, commonly found in colorectal, endometrial, and gastric cancers, harbor defects in their DNA mismatch repair (MMR) system.[3][4] This deficiency leads to an accumulation of mutations, particularly in repetitive DNA sequences, making these cells critically dependent on the WRN helicase for survival to resolve replication stress.[5]

This compound acts as a covalent, irreversible, and allosteric inhibitor of WRN helicase.[1] It selectively engages with a cysteine residue (C727) located in an allosteric pocket of the WRN helicase domain.[2][6] This covalent modification locks the enzyme in a rigid, inactive conformation, thereby abrogating its helicase and ATPase activities.[6] The inhibition of WRN's function in MSI-H cells prevents the resolution of aberrant DNA secondary structures, leading to stalled replication forks, accumulation of DNA double-strand breaks, and ultimately, cell death (apoptosis).[2][6][7]

Caption: Signaling pathway of this compound in MSI-High cancer cells.

Quantitative Biological and Pharmacokinetic Data

The biological activity and pharmacokinetic profile of this compound have been extensively characterized.

In Vitro Potency and Cellular Activity

| Parameter | Cell Line / Condition | Value | Reference |

| WRN Helicase Inhibition IC₅₀ | hWRN (519-1227) + 0.2 mM ATP | 0.13 µM | [2] |

| hWRN (519-1227) - ATP | 2.3 µM | [2] | |

| Cellular Target Engagement TE₅₀ | OCI-AML2 cells (2 hr) | 0.065 µM | [2] |

| Growth Inhibition GI₅₀ | HCT116 (MSI-H) | 0.043 µM | [2] |

| SW480 (MSS) | > 20 µM | [2] |

In Vivo Pharmacokinetics

| Species | Route | Dose | CL (mL/min/kg) | Vd,ss (L/kg) | AUC₀-last (hr·ng/mL) | F (%) | Reference |

| Mouse (CD-1) | IV | 1 mg/kg | 27 | 0.7 | - | - | [2] |

| PO | 10 mg/kg | - | - | 4408 | 72 | [2] | |

| Rat (SD) | IV | 1 mg/kg | 37 | 0.9 | - | - | [2] |

| PO | 10 mg/kg | - | - | 2228 | 49 | [2] | |

| Dog (Beagle) | IV | 1 mg/kg | 6.5 | 0.7 | - | - | [2] |

| PO | 10 mg/kg | - | - | 23542 | 91 | [2] | |

| Monkey (Cynomolgus) | IV | 1 mg/kg | 10 | 0.8 | - | - | [2] |

| PO | 10 mg/kg | - | - | 17532 | 108 | [2] |

In Vivo Efficacy

| Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| HCT116 Xenograft | 100 mg/kg | 98% (stasis) | [2] |

| 30 mg/kg | 50% | [2] | |

| 10 mg/kg | 23% | [2] |

Experimental Protocols

In Vitro WRN Helicase Inhibition Assay

This assay measures the ability of this compound to inhibit the DNA unwinding activity of WRN helicase.

Materials:

-

Recombinant human WRN helicase domain (e.g., hWRN519–1227)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 100 mM NaCl, 0.01% Tween-20, 0.0025 U/mL poly(dI-dC), 0.003% BSA, 1 mM DTT

-

ATP solution

-

Forked DNA substrate labeled with a fluorophore and a quencher

-

This compound dissolved in DMSO

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.

-

Dilute the WRN helicase in assay buffer, with or without ATP, to the desired concentration.

-

In a 384-well plate, add the diluted WRN enzyme solution to wells containing the this compound dilutions or DMSO control.

-

Pre-incubate the enzyme and compound for 30 minutes at room temperature.

-

Initiate the reaction by adding the forked DNA substrate.

-

Incubate for 30 minutes at 37°C.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of cancer cell lines.

Materials:

-

MSI-H (e.g., HCT116) and MSS (e.g., SW480) cancer cell lines

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., SDS in HCl or DMSO)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for the desired duration (e.g., 5 days).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell growth inhibition relative to the DMSO-treated control and determine the GI₅₀ value.

Discovery and Development Workflow

This compound was discovered using Vividion Therapeutics' proprietary chemoproteomics platform.[1] This platform enables the identification of novel druggable pockets on protein targets and the screening of covalent small molecule libraries against these targets in a native cellular context.

Caption: this compound discovery and development workflow.

Conclusion

This compound is a potent and selective covalent allosteric inhibitor of WRN helicase with a clear mechanism of action that confers synthetic lethality to MSI-H cancer cells. Its favorable preclinical profile, including oral bioavailability and significant in vivo anti-tumor activity, has led to its advancement into clinical trials.[2][8] this compound holds the potential to be a first-in-class targeted therapy for patients with MSI-H solid tumors.

References

- 1. drughunter.com [drughunter.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. elifesciences.org [elifesciences.org]

- 4. Scientists uncover novel strategy to target common type of cancer - ecancer [ecancer.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vividion.com [vividion.com]

synthetic lethality of WRN inhibition in dMMR cancers

An In-depth Technical Guide to the Synthetic Lethality of WRN Inhibition in Mismatch Repair-Deficient (dMMR) Cancers

Executive Summary

The targeting of Werner syndrome ATP-dependent helicase (WRN) has emerged as a highly promising synthetic lethal strategy for the treatment of cancers characterized by deficient DNA mismatch repair (dMMR) and high microsatellite instability (MSI-H). These tumors, prevalent in colorectal, endometrial, and gastric cancers, accumulate insertions and deletions at repetitive DNA sequences, particularly (TA)n dinucleotide repeats.[1][2][3] This genetic feature creates a unique dependency on the WRN helicase to resolve the subsequent replication stress.[1][2] Inhibition of WRN's helicase activity in dMMR/MSI-H cells leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis, while leaving normal, mismatch repair-proficient (pMMR) cells largely unaffected.[4][5][6] This guide provides a comprehensive overview of the preclinical and emerging clinical data, experimental methodologies, and the core biological rationale supporting WRN inhibition as a novel precision oncology approach.

The Core Mechanism: A Synthetic Lethal Interaction

The synthetic lethality between WRN inhibition and dMMR is rooted in the functional consequences of a deficient mismatch repair system.[7]

-

dMMR and Microsatellite Instability: Inactivation of MMR pathway genes (e.g., MLH1, MSH2, MSH6, PMS2) leads to the accumulation of mutations, particularly small insertions and deletions at microsatellites, resulting in an MSI-H phenotype.[3][8]

-

Replication Stress at Expanded Repeats: MSI-H cancers are characterized by the expansion of (TA)n dinucleotide repeats, which can form non-B DNA secondary structures.[1][2] These structures pose a challenge for the DNA replication machinery, leading to replication fork stalling and potential DNA damage.

-

WRN's Essential Role: The WRN helicase is critical for resolving these non-canonical DNA structures, allowing for the smooth progression of DNA replication.[9][10] In MSI-H cells, WRN's function is indispensable for maintaining genomic integrity.[8][11]

-

Consequence of WRN Inhibition: Pharmacological inhibition of WRN's helicase activity in MSI-H cells prevents the resolution of these DNA structures, leading to replication fork collapse, the formation of DNA double-strand breaks (DSBs), and overwhelming genomic instability.[1][4][6] This triggers a DNA damage response (DDR), culminating in cell cycle arrest and apoptosis.[4][5][12]

Signaling Pathway of WRN Synthetic Lethality

Caption: Synthetic lethality pathway of WRN inhibition in dMMR/MSI-H cancer cells.

Quantitative Preclinical and Clinical Efficacy Data

The selective activity of WRN inhibitors against dMMR/MSI-H cancer models has been robustly demonstrated in both in vitro and in vivo settings. Several compounds are now advancing through clinical trials.

Table 1: In Vitro Potency of WRN Inhibitors in Cancer Cell Lines

| Cell Line | MSI Status | Compound | IC50 / GI50 | Reference |

| SW48 | MSI-H | GSK_WRN4 | Dose-dependent inhibition | [1] |

| SW620 | MSS | GSK_WRN4 | No effect | [1] |

| HCT116 | MSI-H | LAE122 | Single-digit nM | [13] |

| Multiple MSS | MSS | LAE122 | No effect up to 10 µM | [13] |

| MSI-H Lines | MSI-H | GSK_WRN3 | Selective sensitivity (lnIC50) | [1] |

| MSS Lines | MSS | GSK_WRN3 | Insensitive | [1] |

Table 2: In Vivo Efficacy of WRN Inhibitors in Xenograft Models

| Model | MSI Status | Compound | Dosing | Outcome | Reference |

| SW48 Xenograft | MSI-H | GSK_WRN4 | Oral delivery | Dose-dependent tumor growth inhibition (complete inhibition at high dose) | [14] |

| SW620 Xenograft | MSS | GSK_WRN4 | Oral delivery | No effect on tumor growth | [14] |

| SW48 CDX | MSI-H | LAE122 | Not specified | Robust anti-tumor growth | [13] |

| HCT116 CDX | MSI-H | LAE122 | Not specified | Robust anti-tumor growth | [13] |

Table 3: Early Clinical Trial Data for WRN Inhibitors

| Compound | Trial Phase | Patient Population | Key Outcomes | Reference |

| RO7589831 | Phase 1 (NCT06004245) | dMMR/MSI-H advanced solid tumors | 4 Partial Responses (post-ICI); Disease Control Rate: 68.8% | [15] |

| RO7589831 | Phase 1 (NCT06004245) | dMMR/MSI-H advanced solid tumors | 5 partial responses, 51% with durable stable disease. | [16] |

Experimental Protocols and Validation Workflow

The validation of WRN as a therapeutic target relies on a series of well-defined experimental procedures.

Preclinical Validation Workflow

Caption: A typical experimental workflow for the preclinical validation of WRN inhibitors.

Detailed Methodologies

1. Cell Viability Assay (e.g., CellTiter-Glo®)

-

Objective: To quantify the number of viable cells after short-term treatment with a WRN inhibitor and determine the IC50.

-

Protocol:

-

Cell Seeding: Plate dMMR/MSI-H (e.g., SW48, HCT116) and pMMR/MSS (e.g., SW620) cells in 96-well opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the WRN inhibitor in culture medium. Treat cells with a range of concentrations for 72-144 hours. Include a DMSO vehicle control.

-

Lysis and Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Use non-linear regression (e.g., in GraphPad Prism) to determine IC50 values.[17]

-

2. Clonogenic Survival Assay

-

Objective: To assess the long-term proliferative capacity and survival of cells following WRN inhibitor treatment.

-

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells) in 6-well plates and allow them to adhere.

-

Treatment: Treat the cells with the WRN inhibitor at various concentrations for a defined period (e.g., 24 hours).

-

Recovery: Wash off the compound and replace it with fresh culture medium.

-

Incubation: Culture the cells for 10-14 days, allowing for colony formation.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the vehicle control.[11]

-

3. Immunofluorescence for DNA Damage Foci (γH2AX)

-

Objective: To visualize and quantify DNA double-strand breaks by detecting phosphorylated histone H2AX (γH2AX) foci.

-

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with the WRN inhibitor (e.g., 1-2 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Antibody Incubation: Incubate with a primary antibody against γH2AX (Ser139) overnight at 4°C. The next day, wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Analysis: Capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using software like ImageJ. An increase in foci indicates elevated levels of DSBs.[18]

-

4. In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor activity of a WRN inhibitor in a living organism.

-

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of MSI-H (e.g., SW48) or MSS (e.g., SW620) cancer cells mixed with Matrigel into the flank of immunodeficient mice (e.g., Crl:Nu-Foxn1nu).[14]

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

-

Treatment Administration: Administer the WRN inhibitor or vehicle via the planned route (e.g., oral gavage) and schedule (e.g., daily).

-

Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of general toxicity.

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, study duration).

-

Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.[14][17]

-

Conclusion and Future Directions

The synthetic lethal relationship between WRN inhibition and dMMR/MSI-H status provides a robust and compelling rationale for a new class of targeted cancer therapies. Preclinical data have consistently demonstrated potent and selective anti-tumor activity, and early clinical results are highly encouraging, particularly in patients who have failed immunotherapy.[11][15][16] Future research will focus on identifying mechanisms of resistance, exploring rational combination therapies to enhance efficacy, and refining patient selection biomarkers beyond MSI status, such as the quantification of TA-repeat expansions.[1][19][20] The continued development of WRN inhibitors represents a significant advance in precision medicine for a patient population with a clear unmet need.

References

- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 6. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. m.youtube.com [m.youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

VVD-214 In Vitro Cell-Based Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro cell-based and biochemical assays to characterize the activity of VVD-214, a potent and selective covalent allosteric inhibitor of Werner syndrome helicase (WRN). This compound targets WRN, a crucial enzyme in the repair of DNA damage, and has shown significant promise in the treatment of cancers with high microsomellite instability (MSI-H).

This compound, also known as RO7589831 or VVD-133214, functions by irreversibly binding to a specific cysteine residue (C727) within the helicase domain of the WRN protein.[1][2] This covalent modification allosterically inhibits the enzyme's ATP hydrolysis and DNA unwinding activities.[1][3] The resulting loss of WRN function in MSI-H cancer cells, which are deficient in mismatch repair (MMR) pathways, leads to an accumulation of DNA double-strand breaks, nuclear swelling, cell cycle arrest, and ultimately, apoptosis.[2][3] This targeted approach exploits the synthetic lethal relationship between WRN dependency and MMR deficiency.[4]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound across various biochemical and cell-based assays.

Table 1: Biochemical Activity of this compound against WRN Helicase

| Assay | Parameter | This compound |

| WRN Helicase DNA Unwinding Assay | IC50 (with 0.2 mM ATP) | 0.13 µM[5] |

| WRN Helicase DNA Unwinding Assay | IC50 (without ATP) | > 50 µM[5] |

| WRN ATPase Activity Assay | IC50 | 0.1316 µM[6] |

Table 2: Cellular Activity and Selectivity of this compound

| Assay | Cell Line | MSI Status | Parameter | This compound |

| Cell Growth Inhibition | HCT116 | MSI-H | GI50 | 0.043 µM[5][6] |

| Cell Growth Inhibition | SW480 | MSS | GI50 | > 20 µM[5] |

| Cellular Target Engagement (Live Cells) | OCI-AML2 | Not Specified | TE50 (2h) | 0.065 µM[5] |

| Cellular Target Engagement (Cell Lysate) | OCI-AML2 | Not Specified | TE50 (1h) | > 100 µM[5] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in MSI-H cancer cells.

Caption: Overview of in vitro assays for this compound characterization.

Experimental Protocols

WRN Helicase DNA Unwinding Assay

This biochemical assay measures the inhibition of WRN's ability to unwind a double-stranded DNA substrate. The assay utilizes a forked DNA substrate with a fluorophore on one strand and a quencher on the other. Upon unwinding by WRN, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Recombinant human WRN protein (e.g., hWRN519–1227)

-

Forked DNA substrate with fluorophore (e.g., FAM) and quencher (e.g., BHQ1)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

ATP solution (100 mM)

-

This compound stock solution in DMSO

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Enzyme Preparation: Dilute the recombinant WRN protein in Assay Buffer to the desired concentration.

-

Pre-incubation: In a 384-well plate, add the diluted this compound or DMSO vehicle control. Add the diluted WRN protein to each well. For nucleotide-cooperative assessment, add ATP to a final concentration of 0.2 mM. Incubate at room temperature for 30 minutes.

-

Reaction Initiation: Add the forked DNA substrate to each well to initiate the unwinding reaction.

-

Fluorescence Reading: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM) at regular intervals (e.g., every minute) for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the initial rate of the reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of MSI-H and microsatellite stable (MSS) cancer cell lines. Cell viability is quantified by measuring the amount of ATP present, which is indicative of metabolically active cells.

Materials:

-

MSI-H cancer cell line (e.g., HCT116)

-

MSS cancer cell line (e.g., SW480)

-

Appropriate cell culture medium and supplements

-

This compound stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the MSI-H and MSS cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the diluted compound or vehicle control to the cells and incubate for 72 hours.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Reading: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the percentage of cell growth inhibition against the logarithm of the this compound concentration and determine the GI50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to WRN in a cellular context. The principle is that ligand binding can stabilize a protein, leading to a shift in its thermal denaturation profile.

Materials:

-

Cancer cell line of interest (e.g., OCI-AML2)

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-WRN antibody and appropriate secondary antibody

-

Chemiluminescence detection system

Protocol:

-